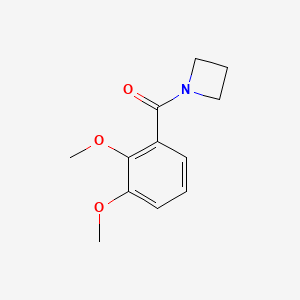
Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone, also known as ADM, is a synthetic compound that belongs to the class of phenylmethanones. ADM is a relatively new compound that has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone reduces the production of prostaglandins, which are responsible for pain and inflammation. Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone has also been shown to modulate the activity of ion channels, including voltage-gated sodium channels, which play a critical role in the transmission of pain signals.
Biochemical and Physiological Effects:
Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone has been shown to have a range of biochemical and physiological effects, including reducing inflammation and pain, modulating ion channel activity, and reducing oxidative stress. Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone is its high potency and selectivity for COX-2 inhibition. Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone. One area of interest is the development of Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the development of Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone-based drugs for the treatment of chronic pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone and its potential side effects.
Synthesemethoden
Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone can be synthesized using a variety of methods, including the reaction of 2,3-dimethoxybenzaldehyde with 2-aminobutyric acid and subsequent cyclization using acetic anhydride. Another method involves the reaction of 2,3-dimethoxybenzaldehyde with 2-aminobutyric acid and subsequent reduction using sodium borohydride. These methods have been optimized to produce Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone with high purity and yield.
Wissenschaftliche Forschungsanwendungen
Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs. Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
azetidin-1-yl-(2,3-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-10-6-3-5-9(11(10)16-2)12(14)13-7-4-8-13/h3,5-6H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUWSOZSZCCHMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2R)-2-carbamoylpyrrolidin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7476223.png)


![4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7476242.png)
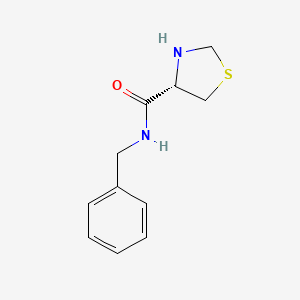
![Methyl 4-oxo-2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]-3-phenylquinazoline-7-carboxylate](/img/structure/B7476247.png)
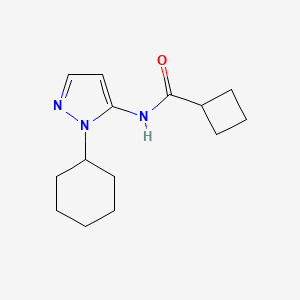
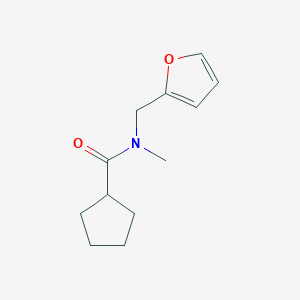
![2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid](/img/structure/B7476264.png)
![N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B7476280.png)
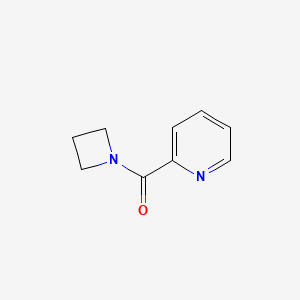


![N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B7476333.png)